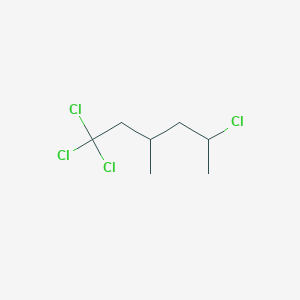
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C18H16. It is known for its unique structure, which includes a cyclopentadienyl ring fused to a benzene ring, with a phenyl group attached to the cyclopentadienyl ring. This compound has a molecular weight of 232.32 g/mol and a density of 1.075 g/cm³ .
Preparation Methods
The synthesis of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. In this reaction, a diene and a dienophile react under thermal conditions to form the cyclohexene ring. The specific synthetic route for this compound involves the reaction of 1,3-cyclopentadiene with a suitable phenyl-substituted dienophile under controlled conditions .
Industrial production methods for this compound are not widely documented, but the Diels-Alder reaction remains a cornerstone in its synthesis due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzene ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules. These interactions are crucial in its role as a building block in dendrimer synthesis and other applications .
Comparison with Similar Compounds
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with similar compounds such as:
1-Phenyl-4-p-tolyl-cyclopenta-1,3-diene: This compound shares a similar cyclopentadienyl structure but differs in the substitution pattern on the benzene ring.
3-Phenylcyclopenta-2,4-dien-1-one: Another related compound with a cyclopentadienone core, used in similar synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
7144-81-2 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1-methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-7-9-16(10-8-14)18-12-11-17(13-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
SBTSZWISTFQAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
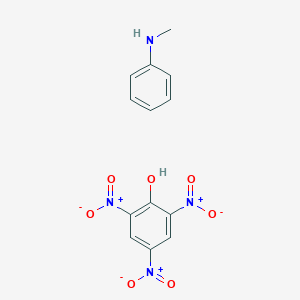
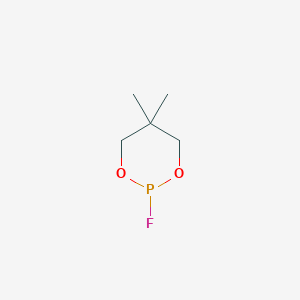
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)


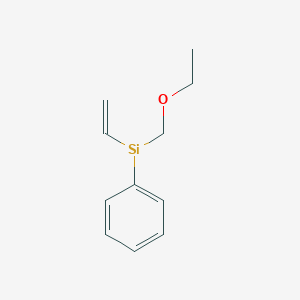
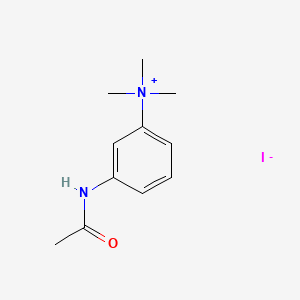
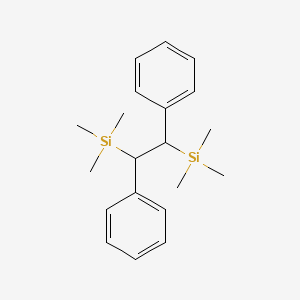
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)



